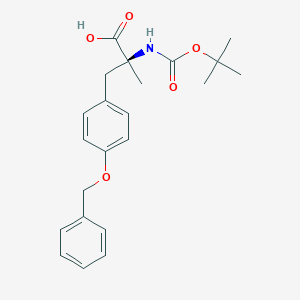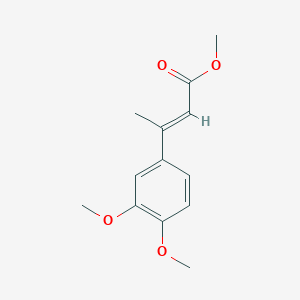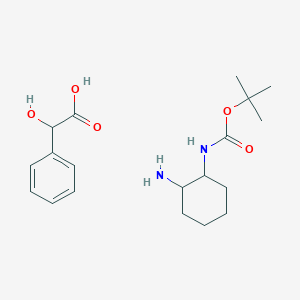
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid: is a compound that combines two distinct chemical entities: tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound. The 2-hydroxy-2-phenylacetic acid component adds a phenyl ring and a hydroxyl group, contributing to the compound’s overall chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminocyclohexyl)carbamate typically involves the protection of the amine group using tert-butyl carbamate. This can be achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
For the synthesis of 2-hydroxy-2-phenylacetic acid, a common method involves the oxidation of mandelic acid. This can be done using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Benzoylformic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(2-aminocyclohexyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design .
Medicine: In medicine, 2-hydroxy-2-phenylacetic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: Industrially, these compounds are used in the production of polymers, coatings, and adhesives. Their unique chemical properties make them suitable for various applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-aminocyclohexyl)carbamate involves the formation of stable carbamate linkages, which protect the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection is required .
2-Hydroxy-2-phenylacetic acid exerts its effects through its hydroxyl and phenyl groups, which can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in organic synthesis.
N-Boc-ethylenediamine: Similar protecting group for diamines.
Uniqueness: The combination of tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid in a single compound provides unique chemical properties that are not found in the individual components. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C19H30N2O5 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H22N2O2.C8H8O3/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12;9-7(8(10)11)6-4-2-1-3-5-6/h8-9H,4-7,12H2,1-3H3,(H,13,14);1-5,7,9H,(H,10,11) |
Clé InChI |
HAQTXHODPIHEOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


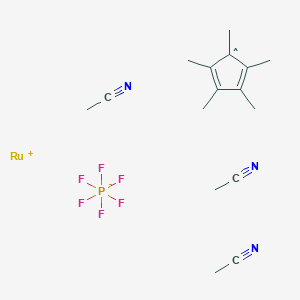
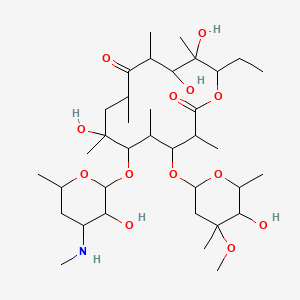
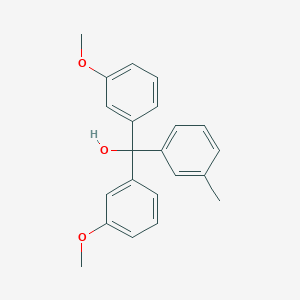
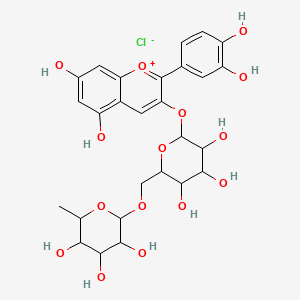
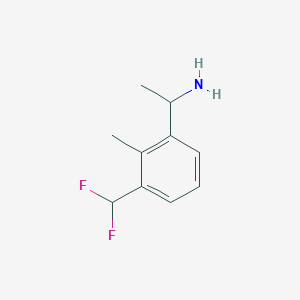
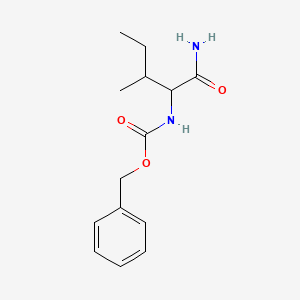

![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)


